Ethyl 7-bromo-2-oxoheptanoate

Cilastatin synthesis Nucleophilic substitution Leaving group ability

Ethyl 7-bromo-2-oxoheptanoate (CAS: 107871-17-0, C9H15BrO3, MW 251.12 g/mol) is a terminal bromo-α-ketoester utilized as a key intermediate in the synthesis of Cilastatin, a renal dehydropeptidase inhibitor. The compound is synthesized via alkylation of ethyl 1,3-dithiane-2-carboxylate with 1,5-dibromopentane followed by oxidative dithiane ring opening using NBS.

Molecular Formula C9H15BrO3
Molecular Weight 251.12 g/mol
Cat. No. B14129614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-bromo-2-oxoheptanoate
Molecular FormulaC9H15BrO3
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)CCCCCBr
InChIInChI=1S/C9H15BrO3/c1-2-13-9(12)8(11)6-4-3-5-7-10/h2-7H2,1H3
InChIKeyGPKZKVOWHKSXED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-Bromo-2-Oxoheptanoate for Cilastatin Intermediate Synthesis


Ethyl 7-bromo-2-oxoheptanoate (CAS: 107871-17-0, C9H15BrO3, MW 251.12 g/mol) is a terminal bromo-α-ketoester utilized as a key intermediate in the synthesis of Cilastatin, a renal dehydropeptidase inhibitor [1]. The compound is synthesized via alkylation of ethyl 1,3-dithiane-2-carboxylate with 1,5-dibromopentane followed by oxidative dithiane ring opening using NBS [1].

Key intermediate for Cilastatin synthesis via terminal bromo-α-ketoester route
C7 chain length ensures compatibility with downstream (S)-2,2-dimethylcyclopropanecarboxamide condensation
Bromo substituent provides controlled SN2 reactivity for multi-step synthesis

Why Ethyl 7-Bromo-2-Oxoheptanoate Cannot Be Replaced by Simple Analogs


Substituting ethyl 7-bromo-2-oxoheptanoate with structural analogs like ethyl 6-bromo-2-oxohexanoate or ethyl 7-chloro-2-oxoheptanoate leads to divergent downstream reaction outcomes. Differences in halogen electronegativity and leaving group ability directly impact nucleophilic substitution kinetics and subsequent condensation yields with (S)-2,2-dimethylcyclopropanecarboxamide, a critical step in Cilastatin synthesis [1]. The C7 chain length is also crucial for proper fit and reactivity in the subsequent steps, making generic substitution non-viable [2].

Chain length mismatch Ethyl 6-bromo-2-oxohexanoate may alter downstream reactivity and condensation outcomes, limiting direct replacement.
Leaving group divergence Chloro analog (ethyl 7-chloro-2-oxoheptanoate) exhibits different nucleophilic substitution kinetics, which may shift reaction yields.
Route-specific validation Generic substitution is not supported; each analog requires independent process re-optimization.

Quantitative Differentiation of Ethyl 7-Bromo-2-Oxoheptanoate vs. Key Comparators


Chloro vs. Bromo Leaving Group Reactivity in Cilastatin Intermediate Condensation

The bromo substituent in ethyl 7-bromo-2-oxoheptanoate is significantly more reactive in nucleophilic substitution reactions compared to its chloro analog, ethyl 7-chloro-2-oxoheptanoate. This is due to the lower bond dissociation energy of the C-Br bond (≈285 kJ/mol) versus the C-Cl bond (≈327 kJ/mol). This inherent difference leads to milder reaction conditions and potentially higher yields in the subsequent condensation with (S)-2,2-dimethylcyclopropanecarboxamide to form the Cilastatin enamide intermediate [1][2].

Leaving Group Reactivity
Class-level inference
C-Br: ≈285 kJ/mol
vs
C-Cl: ≈327 kJ/mol
≈42 kJ/mol lower
Supports leaving-group reactivity differentiation
Class-level thermodynamic data; validate under specific reaction conditions
Cilastatin synthesis Nucleophilic substitution Leaving group ability

Overall Synthesis Yield Comparison for 7-Bromo-2-Oxoheptanoic Acid

A four-step synthesis of the related carboxylic acid, 7-bromo-2-oxoheptanoic acid, from ethyl dichloroacetate and 1,3-propanedithiol achieved an overall yield of 58% [1]. This is a specific, reported benchmark for the bromo compound. While direct yield data for the ethyl ester in comparable syntheses of the chloro analog are often not reported in the same format, patent literature for 7-chloro-2-oxoheptanoate reports yields in the range of 88-98% for the final product after purification [2]. This suggests that while the chloro analog may achieve higher yields in a more optimized industrial process, the bromo compound's 58% yield represents a viable and well-characterized academic synthetic route.

Synthetic Yield Comparison
Cross-study comparable
7-bromo-2-oxoheptanoic acid: 58%
vs
7-chloro-2-oxoheptanoate (ethyl ester): 88–98%
30–40% absolute difference
Academic route benchmark; industrial route context
Different synthetic routes; cross-study comparison only
Synthetic efficiency Cilastatin intermediate Dithiane alkylation

Comparative Purity and Physical State for Downstream Processing

Commercial suppliers typically offer ethyl 7-bromo-2-oxoheptanoate with a purity of 95% . In contrast, the corresponding 7-bromo-2-oxoheptanoic acid, a common downstream product, is available in higher purity (98%) from suppliers . The ester is a clear liquid, while the acid is a solid. This distinction in purity and physical state directly impacts its use as a building block; the 95% purity is sufficient for most research applications, whereas the 98% purity acid is preferred for more demanding steps requiring higher material quality.

Purity & Physical State
Data to verify
95% (clear liquid)
Compared to 7-bromo-2-oxoheptanoic acid: 98% (solid)
Guides procurement grade selection
Supplier specifications; verify before use
Purity Physical properties Procurement

Optimal Application Scenarios for Ethyl 7-Bromo-2-Oxoheptanoate Based on Quantitative Evidence


Academic Research and Process Development for Cilastatin

The compound is ideally suited for academic laboratories and early-stage process development teams aiming to synthesize Cilastatin or related β-lactam antibiotic adjuvants. The established synthetic route with a 58% overall yield provides a reliable benchmark for reaction optimization studies [1].

Comparative Reactivity Studies in Nucleophilic Substitution

Its well-defined reactivity as a bromo-substrate makes it a valuable tool for investigating the kinetics and mechanism of SN2 reactions, particularly when compared to its chloro analog. The lower C-Br bond energy (≈285 kJ/mol) allows for the study of leaving group effects under mild conditions [2].

Synthesis of Specialized Building Blocks for Medicinal Chemistry

As a terminal bromo-α-ketoester, it serves as a versatile electrophile for constructing more complex molecules. The 95% purity grade is adequate for generating diverse libraries of compounds for early-stage drug discovery .

Application
Selection Property
Validation Focus
Cilastatin intermediate synthesis
Defined C7 chain length and bromo reactivity
Synthetic route yield and process optimization
SN2 leaving-group studies
Lower C–Br activation energy for mild conditions
Kinetic and mechanistic analysis
Medicinal chemistry building block
Terminal α-ketoester electrophile
Compound library diversification

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